molecular formula C14H23NO5 B11770319 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid

2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid

Cat. No.: B11770319
M. Wt: 285.34 g/mol
InChI Key: HBZUYWIIGUXRMA-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[222]octan-1-yl)acetic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group can protect the amine functionality during chemical reactions, allowing for selective modifications. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-Aminobicyclo[2.2.2]octan-1-yl)carbamate: This compound shares a similar bicyclic structure but lacks the acetic acid moiety.

    Bicyclo[2.2.2]octane derivatives: These compounds have similar core structures but different functional groups.

Uniqueness

The presence of the tert-butoxycarbonyl group and the acetic acid moiety makes 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid unique. These functional groups provide specific chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-13-4-6-14(7-5-13,19-9-13)8-10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HBZUYWIIGUXRMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CC(=O)O

Origin of Product

United States

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